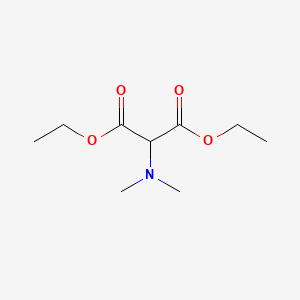

Diethyl 2-(dimethylamino)malonate

Description

Significance of Malonate Derivatives in Organic Chemistry

Malonate derivatives, esters and other derivatives of malonic acid, are cornerstone reagents in the toolbox of organic chemists. nih.govfiveable.me Their importance stems from the presence of an active methylene (B1212753) group flanked by two electron-withdrawing carbonyl groups, which imparts a high degree of acidity to the α-protons. This structural feature makes them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.

Historically, malonic esters have been famously employed in the malonic ester synthesis for the preparation of carboxylic acids. Beyond this classic transformation, malonate derivatives are extensively used as versatile building blocks for a wide array of more complex organic molecules. fiveable.me Their ability to be selectively modified allows for the introduction of various functional groups and the construction of larger carbon frameworks. fiveable.me

Furthermore, derivatives of malonic acid are crucial in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. nih.gov They can react with dinucleophiles to form five-, six-, and seven-membered rings, leading to a diverse range of "malonyl heterocycles". nih.gov The end products derived from malonates are widely used as intermediates in the manufacturing of pharmaceuticals, agrochemicals, vitamins, dyes, and fragrances. moltuslab.com For instance, diethyl malonate is a precursor in the synthesis of compounds like barbiturates, vitamin B1, and vitamin B6. wikipedia.org

A prominent example of a highly functionalized malonate derivative is diethyl acetamidomalonate (DEAM). DEAM serves as a key starting material for the synthesis of both natural and unnatural α-amino acids, which are the fundamental components of proteins. wikipedia.org This synthesis involves the deprotonation of DEAM, followed by alkylation and subsequent hydrolysis and decarboxylation to yield the desired amino acid. wikipedia.orgucalgary.ca

Diethyl 2-(dimethylamino)malonate as a Key Synthon and Amine Source

This compound, with the chemical formula C9H17NO4, is a specialized malonate derivative that incorporates a dimethylamino group at the α-position. chemicalbook.comsynquestlabs.com This structural feature distinguishes it from more common malonates like diethyl malonate or diethyl acetamidomalonate, offering unique reactivity and synthetic potential.

The presence of the tertiary amine functionality makes this compound a valuable synthon, which is a molecular fragment used in the synthesis of a target molecule. It can act as a source of a dimethylamino group, which is a common moiety in many biologically active compounds and pharmaceutical drugs.

The synthesis of this compound can be achieved through the reaction of diethyl bromomalonate with dimethylamine (B145610). chemicalbook.com This straightforward nucleophilic substitution provides access to this versatile building block.

While research specifically on this compound is focused, the broader class of aminomalonates and their derivatives highlights their importance. For example, diethyl aminomalonate (DEAM), the primary amine analogue, is a crucial intermediate. wikipedia.org It is typically prepared by the reduction of diethyl oximinomalonate or diethyl isonitrosomalonate. wikipedia.orgorgsyn.org This unstable intermediate is often converted to more stable derivatives like diethyl acetamidomalonate for use in amino acid synthesis or used directly in reactions to form heterocyclic systems like pyrroles. wikipedia.orgwikipedia.org The chemistry of related compounds, such as dimethyl-(dimethylaminomethylene)-malonate, has also been studied, revealing their nature as "push-pull ethylenes" with interesting electronic properties. researchgate.netnih.gov

Overview of Research Trajectories for this compound

Research involving this compound and its close analogues is expanding into various areas of synthetic and medicinal chemistry. The unique combination of the malonate ester and the dimethylamino group allows for its application in the construction of complex and functionally diverse molecules.

One significant area of research is the development of novel bioactive compounds. For instance, a complex derivative, Diethyl 2-{4-diethylamino-2-[(dimethylcarbamothioyl)oxy]benzylidene}malonate, has been synthesized and investigated for its potential as a fluorescent probe for the detection of hypochlorous acid, a reactive oxygen species of biological importance. nih.gov This highlights the utility of the malonate backbone in creating sophisticated molecular sensors.

Furthermore, the structural motif present in this compound is being incorporated into potential therapeutic agents. A notable example is the synthesis and characterization of Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, which has been studied as a potential drug candidate against COVID-19 through molecular docking studies. nih.gov

The broader family of related compounds, diethyl 2-((arylamino)methylene)malonates (DAMMs), which share the aminomethylene malonate core, have been identified as having promising antifungal activity against the plant pathogen Fusarium oxysporum. mdpi.com These compounds, often used as intermediates, are now being explored for their own intrinsic biological properties. mdpi.com This line of inquiry suggests that this compound itself, or its simple derivatives, could be investigated for similar bioactivities.

The research trajectories indicate that this compound is a valuable and versatile platform for the development of new synthetic methodologies and the discovery of novel molecules with interesting photophysical and biological properties. Its ability to serve as a multifunctional building block ensures its continued relevance in advanced organic synthesis research.

| Property | Value | Source |

| IUPAC Name | diethyl 2-(dimethylamino)propanedioate | |

| CAS Number | 89222-12-8 | chemicalbook.comsynquestlabs.com |

| Molecular Formula | C9H17NO4 | chemicalbook.comsynquestlabs.com |

| Molecular Weight | 203.24 g/mol | chemicalbook.com |

Properties

IUPAC Name |

diethyl 2-(dimethylamino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-13-8(11)7(10(3)4)9(12)14-6-2/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIKMBIQCYBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384317 | |

| Record name | Diethyl (dimethylamino)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89222-12-8 | |

| Record name | Diethyl (dimethylamino)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Dimethylamino Malonate

Established Synthetic Routes and Reaction Conditions

The primary methods for preparing Diethyl 2-(dimethylamino)malonate involve the strategic alkylation of an amine or the functionalization of a pre-existing malonate derivative.

A theoretically straightforward route to this compound is the Fischer esterification of 2-(dimethylamino)malonic acid. This method involves reacting the dicarboxylic acid with excess ethanol (B145695) under acidic catalysis, typically using a strong acid like sulfuric acid. The reaction is driven to completion by removing the water formed, often through azeotropic distillation.

While this method is a cornerstone of ester synthesis, its application specifically for this compound is less commonly documented in comparison to alkylation strategies. The synthesis of the 2-(dimethylamino)malonic acid precursor would be a critical preceding step. The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from ethanol, and subsequent elimination of water to form the diethyl ester. youtube.com

The most prominently cited method for the synthesis of this compound is through the nucleophilic substitution reaction between a halo-malonate and dimethylamine (B145610). chemicalbook.com This approach falls under the category of amine alkylation, where the nitrogen atom of dimethylamine acts as the nucleophile.

A key example is the reaction of Diethyl 2-bromomalonate with dimethylamine. chemicalbook.com In this synthesis, the amine displaces the bromide ion on the α-carbon of the malonate ester. The reaction is typically performed in a polar solvent like ethanol to facilitate the dissolution of the reactants. A second equivalent of dimethylamine is often used to act as a base, neutralizing the hydrogen bromide that is formed as a byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic. libretexts.org

One specific study reports the synthesis occurring in ethanol at 20°C over a period of 15 hours, achieving a notable yield. chemicalbook.com

Table 1: Reaction Conditions for Amine Alkylation Synthesis

| Reactant A | Reactant B | Solvent | Temperature | Time | Yield | Reference |

|---|

This interactive table summarizes the specific conditions reported for the synthesis of this compound via amine alkylation.

Transesterification represents another viable, though less direct, pathway for the synthesis of this compound. This process would involve converting a different alkyl ester of 2-(dimethylamino)malonic acid, such as the dimethyl ester, into the desired diethyl ester.

The reaction is an equilibrium process where an alcohol is reacted with an ester in the presence of an acid or base catalyst. To synthesize the diethyl ester, dimethyl 2-(dimethylamino)malonate would be heated with an excess of ethanol. The equilibrium is driven towards the product side by continuously removing the lower-boiling methanol (B129727) byproduct through distillation. Catalysts for such transformations can include organotin compounds like dibutyltin (B87310) oxide, which have been shown to be effective in the transesterification of other malonate esters. google.com This method's viability is contingent on the availability of other dialkyl 2-(dimethylamino)malonates.

Mechanistic Investigations of this compound Synthesis

The primary documented synthesis of this compound via the reaction of Diethyl 2-bromomalonate and dimethylamine proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the dimethylamine molecule attacks the electrophilic α-carbon of Diethyl 2-bromomalonate. This carbon is electron-deficient due to the inductive effect of the adjacent bromine atom and the two carbonyl groups.

Transition State: A trigonal bipyramidal transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.

Inversion and Displacement: The attack occurs from the side opposite to the bromine leaving group, resulting in an inversion of stereochemistry at the α-carbon (though the product is achiral). The bromide ion is expelled as the leaving group.

Acid-Base Reaction: The initial product is the diethyl 2-(dimethylammonio)malonate bromide salt. A second molecule of dimethylamine then acts as a base, deprotonating the ammonium (B1175870) ion to yield the final neutral product, this compound, and dimethylammonium bromide. libretexts.org

This mechanism is consistent with classic SN2 reactions involving primary or secondary alkyl halides and amine nucleophiles.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound, particularly through the amine alkylation route, is crucial for improving efficiency and product purity. Based on a reported yield of 61%, several parameters can be adjusted to potentially enhance the outcome. chemicalbook.comspkx.net.cn

Key optimization parameters include:

Reactant Stoichiometry: The ratio of dimethylamine to Diethyl 2-bromomalonate is critical. Using a significant excess of dimethylamine can increase the reaction rate and also serve to effectively neutralize the HBr byproduct, preventing potential side reactions or equilibrium shifts.

Temperature Control: The reaction is reported at 20°C. chemicalbook.com While increasing the temperature could accelerate the reaction and reduce the required time from 15 hours, it might also promote side reactions, such as elimination or decomposition. A systematic study to find the optimal balance between rate and selectivity would be beneficial.

Solvent Choice: Ethanol is a suitable polar protic solvent for this reaction. However, exploring polar aprotic solvents (e.g., DMF, DMSO) could potentially accelerate the SN2 reaction by solvating the cation but not the amine nucleophile as strongly, increasing its nucleophilicity.

Concentration: Adjusting the concentration of reactants can influence the reaction rate according to rate laws. Higher concentrations may lead to faster conversion but could also present challenges with heat dissipation or solubility.

Table 2: Parameters for Optimization of Amine Alkylation Synthesis

| Parameter | Variable | Potential Effect on Yield/Selectivity |

|---|---|---|

| Stoichiometry | Molar ratio of Dimethylamine to Diethyl bromomalonate | Increasing the excess of amine can drive the reaction to completion and prevent byproduct formation. |

| Temperature | Reaction temperature (°C) | Higher temperatures increase reaction rate but may decrease selectivity by enabling side reactions. |

| Solvent | Solvent polarity and proticity | Aprotic polar solvents may enhance the rate of the SN2 reaction compared to protic solvents. |

This interactive table outlines key parameters that can be adjusted to optimize the synthesis of this compound.

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve sustainability.

Atom Economy: The amine alkylation route produces dimethylammonium bromide as a stoichiometric byproduct. This lowers the atom economy of the process, as a significant portion of the reactant mass is converted into waste. Syntheses with higher atom economy, such as a hypothetical direct addition reaction, would be preferable.

Use of Safer Solvents: The use of ethanol in the documented synthesis is a positive from a green chemistry perspective, as it is a bio-based and relatively low-toxicity solvent. chemicalbook.com Avoiding chlorinated solvents or highly polar aprotic solvents like DMF is a key goal.

Energy Efficiency: The reported reaction proceeds at ambient temperature (20°C), which is highly energy-efficient. chemicalbook.com Processes that avoid significant heating or cooling are favored under green chemistry principles.

Catalysis: The current amine alkylation is a stoichiometric reaction. The development of a catalytic route, where a substance could facilitate the C-N bond formation without being consumed, would be a significant green advancement. This would reduce waste and potentially allow for milder reaction conditions.

Reactivity and Reaction Mechanisms of Diethyl 2 Dimethylamino Malonate

Nucleophilic Reactivity of the Malonate Carbanion

The structure of diethyl 2-(dimethylamino)malonate, featuring a hydrogen atom on the carbon situated between two electron-withdrawing ethyl ester groups, allows for the formation of a resonance-stabilized carbanion or enolate. The acidity of this alpha-proton, while not as pronounced as in unsubstituted diethyl malonate due to the electron-donating nature of the adjacent dimethylamino group, is sufficient to be removed by a suitable base. This carbanion is a potent nucleophile, theoretically capable of participating in a variety of carbon-carbon bond-forming reactions.

While specific literature detailing the carbanion-mediated reactions of this compound is scarce, the reactivity can be inferred from closely related and well-studied analogues, such as diethyl acetamidomalonate (DEAM). In these systems, the enolate is a key intermediate for the synthesis of amino acids. ucalgary.cawikipedia.org

Alkylation Reactions

The primary reaction of the malonate carbanion is alkylation via a nucleophilic substitution (SN2) mechanism with an alkyl halide. libretexts.org For analogous compounds like diethyl acetamidomalonate, this reaction is a cornerstone of amino acid synthesis. wikipedia.orglibretexts.org The general process involves deprotonation with a base, typically sodium ethoxide, to form the enolate, which then attacks the electrophilic carbon of an alkyl halide. ucalgary.ca

Although direct examples for this compound are not extensively documented, the expected reaction mechanism would proceed as follows:

Enolate Formation: A base abstracts the acidic alpha-proton to form the nucleophilic enolate.

Nucleophilic Attack: The enolate attacks a primary or methyl alkyl halide, displacing the halide leaving group.

This process would yield a diethyl 2-alkyl-2-(dimethylamino)malonate. The reaction is subject to the typical constraints of SN2 reactions, favoring less sterically hindered alkyl halides. libretexts.org

Table 1: Hypothetical Alkylation of this compound

| Reactant 1 | Base | Reactant 2 (Alkyl Halide) | Expected Product |

|---|---|---|---|

| This compound | Sodium Ethoxide | Iodomethane | Diethyl 2-(dimethylamino)-2-methylmalonate |

Acylation Reactions

Similar to alkylation, the enolate derived from this compound can theoretically undergo acylation when treated with an acyl halide or anhydride. This reaction introduces an acyl group at the alpha-carbon, forming a β-keto compound. In related chemistries, such as the acylation of aromatic amines with diethyl malonate, amide bond formation is a key process. google.com However, C-acylation of the malonate carbanion is a fundamental transformation.

The process would involve the nucleophilic attack of the carbanion on the carbonyl carbon of the acylating agent, followed by the departure of the leaving group (e.g., chloride). The resulting product would be a diethyl 2-acyl-2-(dimethylamino)malonate.

Aldol and Knoevenagel Condensations

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group of an aldehyde or ketone, which is typically followed by dehydration. wikipedia.orgorganicreactions.org Unsubstituted diethyl malonate is a classic substrate for this reaction, requiring a basic catalyst, often a weak amine, to generate the nucleophilic carbanion. nih.govrsc.org

This compound also possesses an active hydrogen and could, in principle, act as the nucleophile in Knoevenagel-type condensations. The reaction would proceed via the following steps:

Formation of the malonate carbanion.

Nucleophilic addition of the carbanion to the aldehyde or ketone carbonyl.

Protonation to form an aldol-type adduct.

Elimination of water to yield an α,β-unsaturated product.

Despite the theoretical possibility, specific examples of this compound participating in Aldol or Knoevenagel condensations are not well-documented in the surveyed scientific literature. The presence of the bulky and basic dimethylamino group might influence the reaction sterically or by interacting with the catalyst.

Reactivity of the Dimethylamino Group

The tertiary amine functionality provides a second reactive site within the molecule, characterized by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties.

Amination Reactions

The term "amination" can refer to reactions involving the amino group. The dimethylamino group in the title compound can act as a base, reacting with acids to form ammonium (B1175870) salts. For instance, its precursor, diethyl aminomalonate, is often stored and handled as a more stable hydrochloride salt. orgsyn.org

Furthermore, the nitrogen's lone pair makes it nucleophilic. It can react with electrophiles, such as alkyl halides, in a quaternization reaction. This would result in the formation of a quaternary ammonium salt, where the nitrogen atom becomes positively charged and bonded to a third alkyl group.

Table 2: Reactions of the Dimethylamino Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Salt Formation | Hydrochloric Acid (HCl) | Diethyl 2-(dimethylammonio)malonate chloride |

Elimination Reactions

Tertiary amines can function as leaving groups in elimination reactions, particularly when quaternized. masterorganicchemistry.com While specific studies on the elimination reactions of this compound are not prominent, it is conceivable that under certain conditions, such as heating or specific catalytic activation, it could undergo elimination. This would likely involve the loss of the dimethylamino group and the alpha-proton to form an alkene, specifically diethyl methylenemalonate. The stability of the resulting conjugated system would be a driving force for such a reaction.

Quaternization and Amine Oxide Formation

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic center, susceptible to reactions with electrophiles.

Quaternization: As a tertiary amine, this compound readily undergoes quaternization when treated with alkyl halides. This SN2 reaction results in the formation of a quaternary ammonium salt. The reaction is typically carried out by treating the amine with an alkylating agent, such as methyl iodide, in an inert solvent. The product is a salt where the nitrogen atom bears a positive charge and is bonded to four alkyl groups.

Reaction Scheme for Quaternization: [this compound] + CH₃I → [Diethyl 2-(trimethylammonio)malonate]⁺I⁻

[this compound] + H₂O₂ → Diethyl 2-(dimethylamino-N-oxide)malonate + H₂O

Based on a comprehensive search of available scientific literature, there is insufficient information regarding the specific applications of This compound as a versatile synthetic building block for the synthesis of the heterocyclic compounds outlined in the request. The provided search results and broader chemical literature primarily detail the synthetic uses of related but structurally distinct compounds, such as diethyl malonate and diethyl aminomalonate.

The presence of the dimethylamino group at the α-carbon of the malonate ester significantly alters the reactivity and synthetic utility of the molecule compared to its unsubstituted or primary amine-substituted counterparts. Unfortunately, specific research detailing the cyclization and condensation reactions of this compound to form pyridines, pyridones, pyrimidines, barbituric acid derivatives, pyrroles, indoles, quinolines, isoquinolines, or oxygen-containing heterocycles could not be located.

Therefore, to ensure scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on this compound, the requested article cannot be generated at this time. Providing information on the applications of other malonate derivatives would deviate from the explicit instructions provided.

Applications of Diethyl 2 Dimethylamino Malonate As a Versatile Synthetic Building Block

Synthesis of Oxygen-Containing Heterocyclic Compounds

Furans and Benzofurans

The synthesis of furan and benzofuran rings often involves the cyclization of appropriately substituted precursors. While numerous methods exist for the synthesis of these heterocycles, specific literature detailing the direct application of Diethyl 2-(dimethylamino)malonate in the formation of furan or benzofuran rings is not extensively documented. General synthetic strategies for furans, such as the Paal-Knorr synthesis, typically involve the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. Similarly, benzofuran synthesis can be achieved through various pathways, including the Perkin rearrangement and intramolecular cyclization of substituted phenols.

The potential utility of this compound in these syntheses would likely involve its role as a precursor to a key intermediate. For instance, it could be envisioned that the malonate functionality could be transformed to introduce a dicarbonyl moiety or another reactive group necessary for cyclization. However, without specific research findings, the precise reaction conditions and pathways for the utilization of this compound in furan and benzofuran synthesis remain a subject for further investigation.

Pyrans and Chromenes

The synthesis of pyran and chromene derivatives using dialkyl 2-(dialkylamino)malonate analogues has been reported, highlighting the utility of this class of compounds in constructing these six-membered heterocyclic systems.

One notable application involves the synthesis of 2-(dialkylamino)-5-hydroxychromones . These compounds can be prepared through the reaction of resorcinol with N,N-dialkylethoxycarbonylacetamides under suitable conditions. This reaction provides a direct route to functionalized chromone structures where the dialkylamino group originates from the aminomalonate-type precursor.

Furthermore, research has demonstrated the synthesis of 2-dialkylamino-4-oxo-10-methyl-4H-naphtho[2,3-b]pyrans . These complex heterocyclic systems are formed through the reaction of N,N-dialkylethoxycarbonylacetamides with 1-methyl-2-naphthol in the presence of phosphorus oxychloride. The reaction proceeds via an initial attack of the amide-phosphorus oxychloride reactant on the phenolic hydroxyl group, followed by cyclization at the 3-position of the naphthalene ring.

A variety of chromene derivatives have been synthesized through multicomponent reactions. For instance, the reaction of salicylaldehyde, an active methylene (B1212753) compound like malononitrile, and a third component can yield various substituted chromenes. researchgate.net While not specifically mentioning this compound, the general reactivity pattern suggests its potential as an active methylene component in such transformations.

The following table summarizes representative examples of pyran and chromene derivatives synthesized from aminomalonate precursors:

| Precursor | Reagent(s) | Product | Heterocyclic System |

| N,N-Dialkylethoxycarbonylacetamide | Resorcinol | 2-(Dialkylamino)-5-hydroxychromone | Chromene |

| N,N-Dialkylethoxycarbonylacetamide | 1-Methyl-2-naphthol, POCl₃ | 2-Dialkylamino-4-oxo-10-methyl-4H-naphtho[2,3-b]pyran | Pyran |

This compound in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The application of this compound in several key MCRs is explored below, although it is important to note that its role is often inferred from the general mechanisms of these reactions rather than from extensive specific examples in the literature.

Ugi Reactions

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org The reaction proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. This is followed by the addition of the isocyanide and subsequent intramolecular rearrangement to yield the final product.

The direct participation of this compound in a classical Ugi reaction is not straightforward, as it does not fit into the typical roles of the four primary components. However, it could potentially be used as a precursor to one of the reactants. For example, the amino group could be primary to act as the amine component, or the malonate could be modified to function as the carboxylic acid component. Without such modifications, its direct application in a standard Ugi reaction is not documented.

Passerini Reactions

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the direct involvement of this compound in a Passerini reaction is not described in the literature. The compound does not possess the required functional groups to act as any of the three core components in their standard forms.

Biginelli Reactions

The Biginelli reaction is a three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form a dihydropyrimidinone. wikipedia.orgjk-sci.com This reaction is typically catalyzed by an acid. The β-ketoester component provides an active methylene group that participates in the reaction cascade.

This compound possesses a methylene group flanked by two ester functionalities, which is structurally similar to the β-ketoester. It is plausible that, under certain conditions, it could serve as the active methylene component in a Biginelli-type reaction. The electron-donating nature of the dimethylamino group would, however, influence the acidity of the methylene protons and potentially alter the reactivity compared to a standard β-ketoester. Specific examples of this compound in the Biginelli reaction are not readily found in the literature, suggesting this may be an area for future research.

Doebner-Knoevenagel Type Reactions

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. wikipedia.org The Doebner modification involves the use of malonic acid in the presence of pyridine and a catalytic amount of piperidine, which often leads to decarboxylation. mdpi.com

Active methylene compounds are key to this reaction. This compound, with its methylene group activated by two adjacent carbonyl groups, could potentially serve as a substrate in a Knoevenagel-type condensation. The presence of the dimethylamino group would again be expected to modulate the reactivity. While the classical Knoevenagel reaction often employs compounds like diethyl malonate, the use of its 2-amino substituted derivative is not well-documented. Research into this area would be necessary to establish its viability and reaction outcomes.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the application of This compound in the context of the requested outline. Research detailing its use as a chiral auxiliary precursor, in enantioselective catalysis with its derivatives, for the asymmetric construction of chiral centers, or its integration into the total synthesis of alkaloids and the construction of polyketide scaffolds could not be located.

Integration into Natural Product Synthesis

Precursors for Terpenoid Synthesis

The direct application of this compound as a primary precursor in the biosynthesis or chemical synthesis of the core carbon skeletons of terpenoids is not extensively documented in scientific literature. Terpenoid synthesis originates from the fundamental building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. nih.gov These precursors are then enzymatically condensed to form the diverse range of terpenoid structures. nih.gov

While malonate derivatives are central to many carbon-carbon bond-forming reactions in organic synthesis, the specific role of this compound in constructing the characteristic isoprenoid units of terpenoids is not a commonly reported synthetic strategy. Research in this area is limited, and the compound is not recognized as a standard starting material for creating the foundational structures of monoterpenes, sesquiterpenes, or other major terpenoid classes.

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds (Synthetic Aspects Only)

This compound and its parent compound, diethyl malonate, are versatile reagents in the synthesis of various pharmaceutical intermediates. The reactivity of the α-carbon allows for its use in alkylation and acylation reactions, which are fundamental steps in building more complex molecular architectures. askfilo.comchemicalbook.comguidechem.com

One of the classical applications of malonic esters is in the synthesis of barbiturates, a class of drugs with sedative and hypnotic properties. sodium-methoxide.netwikipedia.org This synthesis typically involves the condensation of a substituted diethyl malonate with urea. By extension, this compound could potentially be used to create novel barbiturate analogues with a dimethylamino moiety at the 5-position, although specific examples in the literature are scarce.

Furthermore, malonic esters are employed in the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. askfilo.comsodium-methoxide.net They can undergo cyclocondensation reactions with dinucleophiles like amidines or ureas to form six-membered heterocyclic rings. mdpi.comnih.gov For example, diethyl malonate is a key starting material for nalidixic acid, an early quinolone antibiotic. wikipedia.org The presence of the dimethylamino group in this compound offers a functional handle that can be used to synthesize substituted quinolones or other nitrogen-containing heterocycles of medicinal interest.

The table below summarizes some of the pharmaceutical compound classes where malonate derivatives are used as synthetic precursors.

| Pharmaceutical Class | Synthetic Role of Malonate Precursor | Representative Compounds (from parent malonates) |

| Barbiturates | Formation of the core pyrimidine ring via condensation with urea. sodium-methoxide.netwikipedia.org | Barbital, Phenobarbital |

| Quinolone Antibiotics | Construction of the quinolone scaffold. | Nalidixic acid wikipedia.org |

| Anticonvulsants | Used in the synthesis of compounds like vigabatrin. wikipedia.org | Vigabatrin |

| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Serves as a building block for phenylbutazone. wikipedia.org | Phenylbutazone |

| Vasodilators | Key intermediate in the multi-step synthesis of naftidrofuryl. wikipedia.org | Naftidrofuryl |

Contribution to Agrochemical Synthesis

In the field of agrochemicals, diethyl malonate and its derivatives are important intermediates for producing a variety of active ingredients, including herbicides, insecticides, and fungicides. The malonic ester synthesis pathway allows for the introduction of diverse functional groups necessary for biological activity. For instance, several pesticides are produced from diethyl malonate, including the herbicide sethoxydim. wikipedia.org

While direct synthetic routes starting from this compound are not as commonly cited, its chemical properties make it a plausible candidate for the synthesis of novel agrochemicals. The dimethylamino group could be incorporated to modify the physicochemical properties of the final molecule, potentially influencing its uptake, translocation, or mode of action within the target organism. Its utility lies in the ability to construct complex carbon skeletons that can be further elaborated into potent agrochemical agents.

This compound in Materials Science

The application of this compound extends into the realm of materials science, where it can serve as a precursor for polymers and a building block for functional organic materials.

Malonate derivatives have been explored as precursors for polymers. For example, related compounds like diethyl methylidene malonate (DEMM) can undergo anionic polymerization. rsc.org This type of polymerization can be initiated from surfaces to create chemically grafted polymer coatings, which can improve the interfacial properties of materials. rsc.org

Although research specifically detailing the polymerization of this compound is limited, its structure suggests potential utility as a monomer or a modifying agent in polymer synthesis. The ester groups could participate in transesterification reactions to form polyesters, while the dimethylamino group could provide functionality, influencing properties such as adhesion, dye affinity, or pH-responsiveness of the resulting polymer.

The synthesis of functional organic materials, such as liquid crystals and light stabilizers, often involves the use of malonate derivatives. chemicalbook.com For instance, substituted diethyl malonates are used to create cyanobiphenyl malonates, which exhibit mesomorphic (liquid crystal) properties. taylorandfrancis.com The synthesis involves the substitution of diethyl malonate followed by esterification. taylorandfrancis.com

This compound can be envisioned as a building block in this context. The introduction of the polar dimethylamino group could significantly influence the intermolecular interactions and self-assembly properties of the resulting molecules, potentially leading to the development of new liquid crystalline materials with unique phase behaviors or electro-optical properties. Additionally, substituted diethyl malonates have been synthesized as intermediates for light stabilizers for polymers. researchgate.net The core structure allows for the attachment of bulky, sterically hindering groups that are essential for radical scavenging and light-stabilizing functions. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Diethyl 2 Dimethylamino Malonate and Its Research Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For Diethyl 2-(dimethylamino)malonate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

¹H and ¹³C NMR Spectral Assignment and Interpretation

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its unique structural fragments: the two equivalent ethyl ester groups, the N,N-dimethylamino group, and the central methine (CH) group. The interpretation of these spectra allows for the complete assignment of all proton and carbon resonances.

The ¹H NMR spectrum is characterized by four distinct signals. The protons of the two N-methyl groups are expected to appear as a sharp singlet, while the methine proton at the C2 position will also be a singlet. The two ethyl groups give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, resulting from coupling to the methylene protons.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the ester groups are typically found in the most downfield region of the spectrum. The central C2 carbon, directly attached to the nitrogen atom, appears at a characteristic chemical shift, followed by the methylene carbons of the ethyl esters. The N-methyl and ethyl-methyl carbons appear in the most upfield region.

Predicted NMR spectral data for this compound in a standard solvent like CDCl₃ are detailed below. These predictions are based on established chemical shift principles and data from structurally similar compounds like diethyl malonate and diethyl dimethylmalonate. hmdb.caresearchgate.netchemicalbook.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -OCH₂CH₃ | ~ 4.2 | Quartet | 4H | ~ 7.1 |

| -CH(N(CH₃)₂) | ~ 3.5 | Singlet | 1H | N/A |

| -N(CH₃)₂ | ~ 2.4 | Singlet | 6H | N/A |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~ 168 |

| -C H(N(CH₃)₂) | ~ 65 |

| -OC H₂CH₃ | ~ 61 |

| -N(C H₃)₂ | ~ 41 |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR techniques are powerful for confirming the assignments made from 1D spectra and establishing the connectivity between atoms within the molecule. youtube.comsdsu.eduscience.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the most prominent cross-peak would connect the methylene quartet (~4.2 ppm) and the methyl triplet (~1.3 ppm) of the ethyl groups, confirming their direct connectivity. The singlets for the methine and N-methyl protons would show no cross-peaks, consistent with their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). youtube.comresearchgate.net The HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals as listed in the tables above. For instance, the signal at ~4.2 ppm would correlate with the carbon signal at ~61 ppm (-OCH₂-), and the proton signal at ~1.3 ppm would correlate with the carbon at ~14 ppm (-CH₃). This technique is crucial for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for piecing together the molecular skeleton, including quaternary carbons. youtube.comgithub.io Key HMBC correlations for this compound would include:

A correlation from the N-methyl protons (~2.4 ppm) to both the N-methyl carbons (~41 ppm) and, crucially, to the central C2 carbon (~65 ppm).

Correlations from the methine proton (~3.5 ppm) to the carbonyl carbons (~168 ppm), the ethyl methylene carbons (~61 ppm), and the N-methyl carbons (~41 ppm).

Correlations from the ethyl methylene protons (~4.2 ppm) to the carbonyl carbon (~168 ppm) and the ethyl methyl carbon (~14 ppm).

These 2D NMR experiments, when used in concert, provide definitive proof of the structure of this compound.

Dynamic NMR Studies for Conformational Analysis

The bond between the C2 carbon and the nitrogen atom in this compound possesses a degree of double-bond character due to resonance involving the nitrogen lone pair and the adjacent carbonyl groups. This can lead to hindered rotation around the C-N bond. Such dynamic processes can be investigated using variable-temperature (VT) NMR studies. nih.govscilit.com

At sufficiently low temperatures, the rotation around the C-N bond may become slow on the NMR timescale, causing the two N-methyl groups to become chemically non-equivalent. This would result in the single N-methyl peak splitting into two distinct singlets. As the temperature is increased, the rate of rotation increases, leading to a broadening of these signals until they coalesce into a single, sharp singlet at higher temperatures. By analyzing the NMR line shapes at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated, providing valuable quantitative information about the conformational stability of the molecule.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. It is also an invaluable tool for monitoring the progress of chemical reactions and identifying products and byproducts.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of polar molecules like this compound. uni-goettingen.deresearchgate.net

In positive-ion mode, the tertiary amine functionality of the molecule makes it highly susceptible to protonation, resulting in a prominent protonated molecular ion, [M+H]⁺. Given the molecular formula C₉H₁₇NO₄, the exact mass of the neutral molecule is 203.1158 g/mol . Therefore, the ESI-MS spectrum would be expected to show a strong signal at a mass-to-charge ratio (m/z) of 204.1236 for the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ ion can be used to gain structural information. Expected fragmentation pathways would include:

Loss of an ethoxy group (-OC₂H₅) to yield a fragment at m/z 158.

Loss of an ethyl formate (B1220265) molecule (HCOOC₂H₅) to give a fragment at m/z 130.

Cleavage resulting in the formation of a stable dimethyliminium ion ([CH₂=N(CH₃)₂]⁺) at m/z 58.

ESI-MS is particularly useful for real-time reaction monitoring, as it can directly analyze aliquots from a reaction mixture to track the consumption of reactants and the formation of products like this compound without extensive sample preparation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation power of GC with the detection capabilities of MS. It is well-suited for the analysis of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis. nih.gov

Key fragmentation processes in the EI-MS of this compound would likely include:

Alpha-cleavage: The bond between C2 and one of the carboxyl groups is likely to cleave, a common pathway for amino esters, leading to the formation of a stable iminium ion.

Loss of Ester Groups: Sequential loss of ethoxy radicals (•OC₂H₅, 45 u) or ethylene (B1197577) (C₂H₄, 28 u) from the ester functions are common fragmentation pathways for diethyl esters.

The molecular ion peak (M⁺•) at m/z 203 may be observed, though it might be of low intensity due to the extensive fragmentation typical of EI.

GC-MS is a powerful technique for identifying this compound in complex mixtures and for assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₇NO₄), the theoretical exact mass can be calculated to a high degree of precision. This technique is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted m/z and Collision Cross Section (CCS) Values for Adducts of the Related Compound Diethyl (2-dimethylaminoethyl)-malonate uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 232.15434 | 155.6 |

| [M+Na]⁺ | 254.13628 | 160.0 |

| [M-H]⁻ | 230.13978 | 156.7 |

| [M+NH₄]⁺ | 249.18088 | 173.8 |

| [M+K]⁺ | 270.11022 | 162.0 |

| [M+H-H₂O]⁺ | 214.14432 | 149.4 |

| [M+HCOO]⁻ | 276.14526 | 177.7 |

| [M+CH₃COO]⁻ | 290.16091 | 198.0 |

This data is for a related compound and serves as an illustrative example of the type of information obtained from HRMS.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. While specific spectra for this compound are not widely published, data from the closely related "Malonic acid, dimethylaminomethylene-, diethyl ester" (C₁₀H₁₇NO₄) available from the NIST WebBook can be used for interpretation. nist.gov

Key functional group vibrations include:

C=O Stretching: The two ester carbonyl groups will give rise to strong absorption bands in the IR spectrum, typically in the region of 1750-1730 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent dimethylamino group.

C-O Stretching: The C-O single bond stretching vibrations of the ester groups are expected to appear as strong bands in the 1300-1000 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the dimethylamino group typically appears in the 1250-1020 cm⁻¹ range.

C-H Stretching and Bending: Vibrations associated with the methyl and ethyl groups will be present. C-H stretching bands are typically observed in the 3000-2850 cm⁻¹ region, while C-H bending vibrations appear at lower wavenumbers.

The gas-phase IR spectrum of "Malonic acid, dimethylaminomethylene-, diethyl ester" shows prominent peaks that can be tentatively assigned to these functional groups, providing a useful reference for the analysis of this compound. nist.gov

Table 2: Characteristic Infrared Absorption Ranges for Functional Groups in this compound and Related Compounds

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1750 - 1730 |

| C-O (Ester) | Stretch | 1300 - 1000 |

| C-N (Amine) | Stretch | 1250 - 1020 |

| C-H (Alkyl) | Stretch | 3000 - 2850 |

| C-H (Alkyl) | Bend | 1470 - 1350 |

Conformational Analysis using Vibrational Modes

Vibrational spectroscopy is a powerful technique for studying the conformational isomers of molecules. Different spatial arrangements of atoms (conformers) can give rise to distinct vibrational spectra. By analyzing the changes in the spectra with temperature or solvent, or by comparing experimental spectra with theoretical calculations for different conformers, the conformational landscape of a molecule can be elucidated.

For this compound, rotation around the C-C and C-O single bonds can lead to various conformers. The vibrational frequencies of certain modes, particularly those involving the ester and dimethylamino groups, are likely to be sensitive to these conformational changes. For example, the C=O stretching frequency can shift depending on the orientation of the carbonyl group relative to the rest of the molecule.

While a detailed conformational analysis of this compound using vibrational spectroscopy is not available in the current literature, studies on similar molecules like aminomalonates and their derivatives demonstrate the utility of this approach. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of different stable conformers, which can then be compared with experimental IR and Raman data to identify the populated conformations.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While no crystal structures of this compound itself have been reported, the structures of several of its derivatives have been elucidated, offering insights into the structural possibilities of this class of compounds.

These studies on derivatives highlight how the core malonate structure can be influenced by different substituent groups, affecting planarity, bond angles, and intermolecular interactions such as hydrogen bonding.

Table 3: Selected Crystallographic Data for a Derivative of Diethyl Malonate

| Compound | Crystal System | Space Group | Key Structural Features |

| Diethyl 2-(2-nitrobenzylidene)malonate | Triclinic | P-1 | Molecules form centrosymmetric dimers via C-H···O hydrogen bonds. |

This data is for a derivative and illustrates the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Purity and Reaction Profile Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for monitoring the progress of reactions involving this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable tools for these purposes.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample and to identify and quantify any impurities or byproducts. A study on the determination of trace quantities of diethyl malonate in ethanol (B145695) demonstrated the effectiveness of GC-FID for this purpose. dtic.mil For this compound, a similar approach using a suitable capillary column (e.g., a non-polar or medium-polarity column) would be expected to provide good separation and quantification. GC-MS would further provide structural information on any separated components based on their mass spectra.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that can be used for both analytical and preparative purposes. For this compound, reversed-phase HPLC with a C18 column is a likely method of choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid for MS compatibility, would be employed. sielc.com A UV detector could be used for detection, as the ester groups provide some UV absorbance. HPLC is particularly useful for monitoring reaction progress, allowing for the quantification of starting materials, intermediates, and products over time. It is also the primary method for assessing the purity of the final product. A purity of ≥99.0% for diethyl malonate has been reported using HPLC. selleckchem.com

Table 4: Chromatographic Methods for the Analysis of Malonate Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| GC-FID | Capillary Column | Helium/Nitrogen | Flame Ionization Detector | Purity assessment, quantification of trace amounts |

| GC-MS | Capillary Column | Helium | Mass Spectrometer | Identification of components, structural elucidation |

| HPLC-UV | C18 Reversed-Phase | Acetonitrile/Water | UV Detector | Purity assessment, reaction monitoring, quantification |

| HPLC-MS | C18 Reversed-Phase | Acetonitrile/Water with Formic Acid | Mass Spectrometer | Identification and quantification of components in complex mixtures |

Computational and Theoretical Studies on Diethyl 2 Dimethylamino Malonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of diethyl 2-(dimethylamino)malonate can be analyzed using DFT calculations. The distribution of electron density and the nature of chemical bonds are fundamental aspects of its electronic structure. A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the lone pair of electrons on the nitrogen atom of the dimethylamino group is expected to significantly contribute to the HOMO, making this site a likely center for electrophilic attack. The LUMO is anticipated to be distributed over the carbonyl groups of the ester functionalities, indicating these are the probable sites for nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Data for this compound (Theoretical)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

Prediction of Spectroscopic Properties

DFT calculations can be employed to predict various spectroscopic properties of this compound, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations help in the assignment of experimental IR bands to specific vibrational modes, such as the C=O stretching of the ester groups, C-N stretching of the amino group, and C-H stretching of the ethyl and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C NMR spectra can be predicted with good accuracy using DFT methods. These theoretical predictions are invaluable for the interpretation and confirmation of experimental NMR data, aiding in the structural elucidation of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, often corresponding to n → π* and π → π* transitions associated with the carbonyl and amino groups.

Reactivity Descriptors and Nucleophilicity/Electrophilicity Indices

Conceptual DFT provides a framework to define and calculate various reactivity descriptors. These indices help in predicting the reactivity and reaction mechanisms of molecules.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors: The Fukui function and local softness are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atom is expected to be a primary site for electrophilic attack, while the carbonyl carbons are likely sites for nucleophilic attack.

Table 2: Calculated Reactivity Descriptors for this compound (Theoretical)

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

Note: The calculation of these descriptors is dependent on the HOMO and LUMO energy values.

Molecular Dynamics (MD) Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in various environments and to explore the pathways of reactions it may undergo. By simulating the movement of atoms over time, MD can provide insights into reaction mechanisms, transition states, and the influence of solvent effects. For instance, the hydrolysis of the ester groups or reactions involving the amino functionality could be modeled to understand the energy barriers and intermediate structures involved.

Quantum Chemical Predictions of Acidity and Basicity (pKa and pKb values)

Quantum chemical methods can be used to predict the acidity and basicity of a molecule through the calculation of pKa and pKb values.

pKa: The acidity of the α-proton (the hydrogen atom on the carbon between the two carbonyl groups) can be estimated by calculating the Gibbs free energy change for its deprotonation. The presence of two electron-withdrawing ester groups enhances the acidity of this proton.

pKb: The basicity of the dimethylamino group can be predicted by calculating the Gibbs free energy change for its protonation. The lone pair on the nitrogen atom makes it a Brønsted-Lowry base.

These calculations often involve an implicit solvent model to account for the effect of the solvent, which is crucial for accurate pKa and pKb predictions.

Conformational Analysis and Energy Landscapes

This compound can exist in various conformations due to the rotation around its single bonds, particularly the C-C, C-O, and C-N bonds. Conformational analysis aims to identify the stable conformers and to map the potential energy surface of the molecule.

By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy landscape can be constructed. This landscape reveals the low-energy, stable conformations and the energy barriers between them. Such studies are important as the conformation of the molecule can significantly influence its reactivity and physical properties. The relative orientation of the ester and dimethylamino groups will be a key determinant of the conformational preferences.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational Insights into Reaction Mechanisms and Transition State Structures

Computational and theoretical studies focused specifically on the reaction mechanisms and transition state structures of this compound are not extensively available in the reviewed scientific literature. However, to illustrate the types of insights that can be gained from such computational investigations, we can examine studies on the closely related and structurally similar compound, diethyl malonate. Density Functional Theory (DFT) calculations and other computational methods are powerful tools for elucidating the intricate details of reaction pathways, identifying transition states, and understanding the energetic profiles of chemical transformations.

Research into the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene, catalyzed by a tertiary amine thiourea (B124793) organocatalyst, provides a salient example of the application of these computational techniques. In this study, DFT calculations were employed to explore the reaction mechanism and to resolve conflicting mechanistic proposals that had arisen from previous experimental and computational work.

While the following data pertains to the Michael addition of diethyl malonate, it serves to demonstrate the kind of quantitative data that computational studies can provide.

Table 1: Illustrative Computational Data for a Reaction Involving a Malonate Ester

| Parameter | Value | Significance |

| Calculated Activation Energy (ΔG‡) | Value not explicitly stated in abstract, but implied to be consistent with experimental observations | The free energy barrier that must be overcome for the reaction to proceed. Lower values indicate a faster reaction rate. |

| C-C Bond Formation | Rate-determining step | Identifies the slowest step in the multi-step reaction, which governs the overall reaction rate. |

| 13C Kinetic Isotope Effects (KIEs) | Large, primary | Provides experimental and computational evidence for the bond-forming events in the rate-determining step. |

| Key Transition State Interactions | Hydrogen bonding between catalyst and reactants | Elucidates the specific non-covalent interactions that stabilize the transition state and facilitate catalysis. |

It is important to reiterate that these findings are for diethyl malonate. Computational studies on this compound would be necessary to determine how the presence of the dimethylamino group at the 2-position influences the electronic structure, reactivity, and transition state geometries of analogous reactions. Such studies would provide valuable insights into its unique chemical behavior.

Future Perspectives and Emerging Research Directions for Diethyl 2 Dimethylamino Malonate

Development of Novel Catalytic Transformations

Future research is anticipated to focus on new catalytic systems that can exploit the distinct reactivity of Diethyl 2-(dimethylamino)malonate. While related malonates are widely used in catalysis, the development of transformations specifically tailored for this enamine-like substrate is a promising frontier. For instance, general methods for the copper-catalyzed arylation of diethyl malonate have proven effective for a range of functional groups, suggesting that similar mild conditions could be adapted for this compound to create α-aryl derivatives with unique electronic properties. nih.gov

Furthermore, the development of asymmetric catalysis will be crucial. The synthesis of chiral amines and their derivatives is of significant interest in medicinal chemistry. Catalytic systems that can achieve enantioselective transformations using this compound as a prochiral nucleophile would represent a significant advancement. Research into novel organocatalysts or transition-metal complexes capable of differentiating between the enantiotopic faces of the malonate would unlock new pathways to valuable, optically active compounds.

Integration into Automated Synthesis and High-Throughput Experimentation

The drive towards rapid discovery and optimization of new molecules has led to the increasing adoption of automated synthesis and high-throughput experimentation (HTE). This compound is an ideal candidate for integration into these platforms due to its nature as a versatile and reactive building block. Automated systems can be programmed to perform reactions in parallel, allowing for the rapid screening of various reaction conditions, catalysts, and coupling partners.

This approach would accelerate the discovery of novel reactions and facilitate the creation of large libraries of compounds derived from this compound. For example, its incorporation into automated workflows could enable the synthesis of diverse sets of heterocyclic compounds or substituted amino acids for biological screening. The data generated from HTE can be used to build predictive models for reaction outcomes, further streamlining the drug discovery and material science research processes.

Exploration in Flow Chemistry and Microreactor Applications

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. The application of this compound in flow chemistry systems is a key area for future exploration. Continuous flow processes using microreactors can enable reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes.

For example, a continuous flow process has been successfully developed for the synthesis of a potent δ-opioid receptor agonist, which involved the reaction of a related ester intermediate. durham.ac.uk This demonstrates the potential for using similar setups for reactions involving this compound. Flow chemistry could be particularly advantageous for reactions requiring precise control over reaction time and temperature, such as in delicate condensation or substitution reactions, leading to higher yields and purities.

| Parameter | Benefit in Flow Chemistry | Potential Application with this compound |

| Heat Transfer | Superior control over exothermic reactions. | Safe execution of rapid alkylation or acylation reactions. |

| Mixing | Efficient and rapid mixing of reagents. | Improved yields in multiphasic catalytic reactions. |

| Scalability | Seamless scaling from lab to production. | Facile production of key intermediates for pharmaceuticals. |

| Safety | Small reaction volumes minimize risk. | Use of hazardous reagents or generation of unstable intermediates. |

Design of New this compound-Based Reagents

The inherent reactivity of this compound makes it an excellent scaffold for the design of new, specialized reagents. By modifying its structure, researchers can create derivatives with tailored properties for specific synthetic applications. For instance, derivatives of diethyl malonate, such as Diethyl 2-((tosyloxy)imino)malonate, have been developed as powerful aminating agents. sigmaaldrich.com A similar strategy could be applied to this compound to create novel electrophilic or nucleophilic reagents.

Future work could involve the synthesis of analogues where the dimethylamino group is replaced with other electron-donating or -withdrawing groups, thereby tuning the reagent's reactivity. The development of chiral versions of these reagents could also open up new avenues for asymmetric synthesis, providing direct access to enantiomerically enriched building blocks.

Expanding Applications in Complex Molecular Architecture Construction

This compound and its derivatives are poised to play a greater role in the synthesis of complex molecular architectures, including natural products and their analogues. Its ability to act as a two-carbon building block with a functional handle makes it valuable in convergent synthetic strategies.

Research is expected to focus on its use in domino reactions and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation. This approach is highly efficient and aligns with the principles of green chemistry. For example, related diethyl 2-((arylamino)methylene)malonates have been synthesized via three-component domino reactions. mdpi.com Similar strategies involving this compound could lead to the rapid assembly of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Sustainable Synthesis Approaches and Biocatalytic Transformations

A significant trend in modern chemistry is the development of sustainable and environmentally friendly synthetic methods. Future research on this compound will likely emphasize green chemistry principles, such as the use of renewable starting materials, atom-economical reactions, and biodegradable catalysts.

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers a highly sustainable alternative to traditional chemical methods. While specific biocatalytic transformations for this compound are not yet widely reported, the broader class of malonate esters has been shown to be amenable to enzymatic reactions. For example, albumin has been identified as a biocatalyst for reactions involving diethyl malonates. The exploration of enzymes like lipases, esterases, or transaminases for the selective modification of this compound could lead to highly efficient and environmentally benign synthetic routes.

| Enzyme Class | Potential Transformation | Benefit |

| Lipases/Esterases | Selective hydrolysis of one ester group. | Access to chiral mono-acid derivatives. |

| Transaminases | Asymmetric amination. | Green route to chiral amino acids. |

| Oxidoreductases | C-H activation/oxidation. | Novel functionalization pathways. |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Alkylation of enolate | NaH/THF | 70–85% | |

| Condensation with PTSA | Toluene (Dean-Stark) | ~90% | |

| Michael addition | L-proline/pyridine | 74% |

How can enantioselective synthesis of this compound derivatives be achieved?

Answer:

Enantioselective synthesis employs chiral catalysts or auxiliaries:

- Asymmetric Michael addition : L-proline (40 mol%) in pyridine at 35°C achieves 79% enantiomeric excess (ee) for diethyl 2-(2-cyanoethyl)malonate .

- Chiral ligands : BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru) for C–H functionalization .

- Key factors : Solvent polarity (e.g., DMF vs. toluene), temperature control, and catalyst loading. Lower temperatures (e.g., 25°C) often enhance stereoselectivity .

What spectroscopic techniques confirm the structure of this compound?

Answer:

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 4.2 (q, OCH2), δ 3.0 (s, N(CH3)2) | |

| 13C NMR | δ 167.5 (C=O), δ 45.2 (N(CH3)2) | |

| HRMS | m/z 232.1184 [M+H]+ |

How should researchers resolve contradictory data in alkylation reactions?

Answer:

Contradictions (e.g., variable yields or regioselectivity) are addressed by:

Parameter standardization : Fixing solvent, temperature, and base strength.

Kinetic vs. thermodynamic control : Monitoring reaction time (e.g., shorter times favor kinetic products) .

Electrophile screening : Testing alkyl halides with varying steric/electronic profiles (e.g., benzyl bromide vs. methyl iodide) .

Mechanistic studies : Using deuterium labeling or computational modeling to track pathways .

What role does this compound play in heterocyclic synthesis?

Answer:

It serves as a precursor for:

- Quinolines : Condensation with aryl amines followed by cyclization (e.g., Gould-Jacobs reaction) .

- Pyrimidines : Reaction with urea derivatives under acidic conditions .

- Mechanism : Enolate intermediates undergo nucleophilic attack, followed by cyclodehydration. For example, refluxing in diphenyl ether yields 85% substituted quinolines .

How do steric/electronic effects influence C–H functionalization reactions?

Answer:

- Electron-withdrawing groups (EWGs) : Enhance electrophilicity at the α-carbon, directing functionalization (e.g., cyano groups in diethyl 2-(2-cyanoethyl)malonate) .

- Steric hindrance : Bulky substituents (e.g., cyclopropyl) reduce reaction rates but improve regioselectivity .

- Case study : Diethyl 2-(cyclopropylmethyl)malonate shows slower reaction kinetics but higher selectivity in radical C–H activation .

What strategies optimize purification of this compound?

Answer:

- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .

- Recrystallization : Using ethanol/water mixtures for high-purity crystals .

- Distillation : For thermally stable derivatives (bp ~250°C under reduced pressure) .

How is computational chemistry applied to study reaction mechanisms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.